Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted phenols with acid chlorides followed by cyclodehydration can yield the desired benzimidazole derivatives . Industrial production methods often employ catalysts such as anhydrous aluminum chloride to facilitate these reactions .
Chemical Reactions Analysis
Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like tert-butylhydroperoxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes. For example, its COX-2 inhibitory activity is influenced by the nature and size of substituents on the benzimidazole ring . The compound binds to the active site of the enzyme, preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives:
Piperazinyl benzimidazoles: These compounds also exhibit antimicrobial activity but differ in their structural features and specific biological targets.
Phenylbenzimidazoles: These have a simpler structure and are used in different applications.
N-heterocyclic carbenes: These are used as ligands and organocatalysts in various organic reactions.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3/c1-16-22(24(29)31-17-10-4-3-5-11-17)23(18-12-6-9-15-21(18)30-2)28-20-14-8-7-13-19(20)27-25(28)26-16/h6-9,12-15,17,23H,3-5,10-11H2,1-2H3,(H,26,27) |
InChI Key |
DFMZIOKBYICAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4OC)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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